2,1,3-Benzothiadiazole-4,7-diamine

Vue d'ensemble

Description

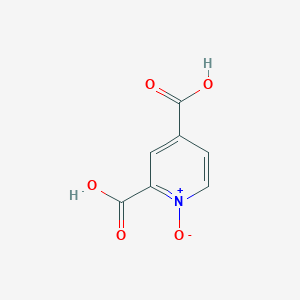

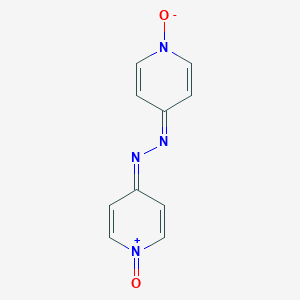

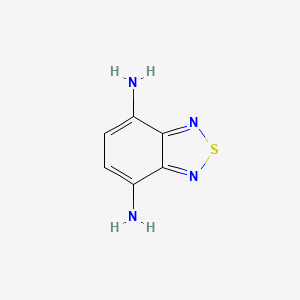

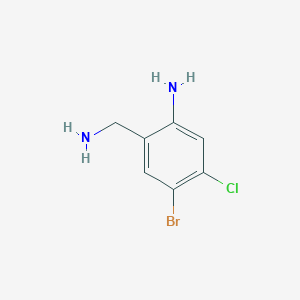

“2,1,3-Benzothiadiazole-4,7-diamine” is a chemical compound with the molecular formula C6H6N4S . It is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole . This compound is used as a building block or monomer for the synthesis of light-emitting diodes and conducting polymers for organic electronics .

Synthesis Analysis

The synthesis of this compound involves several steps. It is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a number of properties. It has an average mass of 166.204 Da and a monoisotopic mass of 166.031311 Da . The structure is characterized by different relative orientations of the thiophene rings .

Chemical Reactions Analysis

This compound undergoes a number of chemical reactions. Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared . Bromination of 2,1,3-Benzothiadiazole is commonly performed to synthesize 4,7-dibromo-2,1,3-benzothiadiazole .

Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 387.4±22.0 °C at 760 mmHg, and a flash point of 188.1±22.3 °C . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors .

Mécanisme D'action

Target of Action

The primary target of 2,1,3-Benzothiadiazole-4,7-diamine is the organic light-emitting diodes (OLEDs) , organic solar cells, and organic field-effect transistors . It is used as an acceptor unit in the development of photoluminescent compounds .

Mode of Action

This compound interacts with its targets through an intramolecular charge transfer mechanism during light absorption . The electron density transfers from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

The compound affects the photoluminescence pathway . It is used in the design and synthesis of larger molecules and conductive polymers via Suzuki-Miyaura cross-coupling reactions . It is also used in the molecular construction of OLEDs, organic solar cells, and organic field-effect transistors .

Pharmacokinetics

It is known that the compound tends to self-assemble into highly ordered crystalline solids .

Result of Action

The introduction of this compound presents an efficient input for the design of red thermally activated delayed fluorescence (TADF) emitters . It also provides benefits for the resulting high-efficiency OLEDs, which show a maximum external quantum efficiency of 8.8% at a luminance of 1.06 cd m −2 with the emission peak at 636 nm .

Action Environment

The action of this compound can be influenced by environmental factors such as mechanical and thermal stimuli . The compound exhibits varying degrees of responsiveness to these stimuli .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using BTH in lab experiments is its ability to induce SAR in plants, which enhances their resistance to pathogens and pests. BTH is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of using BTH in lab experiments is its potential to induce non-specific stress responses in plants, which can complicate the interpretation of results. Additionally, BTH has been shown to have variable effects on different plant species and under different experimental conditions, which can make it difficult to generalize findings.

Orientations Futures

There are several future directions for research on BTH. One area of interest is the development of new BTH analogs with improved efficacy and selectivity for different plant species and pathogens. Another area of interest is the investigation of the molecular mechanisms underlying the induction of SAR by BTH, which could lead to the development of new strategies for enhancing plant resistance to pathogens and pests. Additionally, the potential use of BTH in the treatment of autoimmune diseases and cancer warrants further investigation.

Applications De Recherche Scientifique

BTH has been extensively studied for its potential applications in various fields. In agriculture, BTH has been shown to induce systemic acquired resistance (SAR) in plants, which enhances their resistance to pathogens and pests. BTH has also been shown to have antiviral, antifungal, and antibacterial properties, making it a potential candidate for the development of new pesticides and fungicides. In medicine, BTH has been shown to have immunomodulatory properties, and it has been investigated for its potential use in the treatment of autoimmune diseases and cancer. In materials science, BTH has been used as a building block for the synthesis of new organic materials with potential applications in electronics and photonics.

Propriétés

IUPAC Name |

2,1,3-benzothiadiazole-4,7-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLZIRYFWNLCQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454949 | |

| Record name | 2,1,3-Benzothiadiazole-4,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19951-39-4 | |

| Record name | 2,1,3-Benzothiadiazole-4,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B3338927.png)